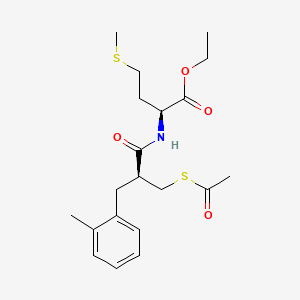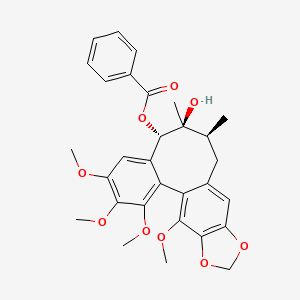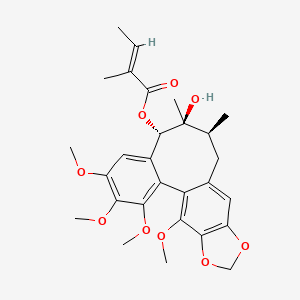
L-Sélénocystine
Vue d'ensemble
Description
L-Séléno-cystine est un acide aminé de formule (HO2CCH(NH2)CH2Se)2. Il s’agit du dérivé oxydé de l’acide aminé sélénocystéine, comportant une liaison diséléniure entre deux molécules de sélénocystéine.
Applications De Recherche Scientifique
La L-séléno-cystine présente un large éventail d’applications en recherche scientifique :
Chimie : Utilisée comme précurseur pour la synthèse d’autres composés contenant du sélénium.
Biologie : Joue un rôle dans l’étude du métabolisme du sélénium et de son incorporation dans les sélénoprotéines.
Mécanisme D'action
La L-séléno-cystine exerce ses effets principalement par son incorporation dans les sélénoprotéines. Elle est impliquée dans les sites catalytiques d’enzymes telles que la glutathion peroxydase et la formiate déshydrogénase. Le composé est codé par le codon UGA dans l’ARNm des sélénoprotéines et est biosynthétisé à l’aide de sélénophosphate. Le mécanisme implique la réduction du sélénite en séléniure, suivie de son incorporation dans le sélénocysteyl-ARNt .
Composés similaires :
L-Sélénocystéine : La forme réduite de la L-séléno-cystine, contenant un groupe sélénol au lieu d’une liaison diséléniure.
Se-Méthyl L-sélénocystéine : Un dérivé méthylé aux propriétés anticancéreuses.
L-Sélénométhionine : Un autre acide aminé contenant du sélénium, aux rôles biologiques similaires.
Unicité : La L-séléno-cystine est unique en raison de sa liaison diséléniure, qui confère des propriétés chimiques distinctes par rapport à son analogue sulfuré, la cystine. Elle est plus réactive et peut subir des réactions redox plus facilement, ce qui la rend précieuse dans diverses applications biochimiques et médicales .
Safety and Hazards
Orientations Futures
Despite the remarkable progress, important questions about selenocysteine synthases and their biological roles remain unanswered . The full understanding of this incorporation mechanism is currently helping the protein engineering process and synthetic biology, allowing a “new expansion” of the genetic code .
Analyse Biochimique
Biochemical Properties
L-Selenocystine interacts with various enzymes, proteins, and other biomolecules. It is known to be involved in the formation of selenoproteins, which are essential for various biological functions . The enzyme selenocysteine lyase specifically catalyzes the removal of selenium from L-selenocystine, yielding L-alanine . This process is crucial in the recycling of selenium from degraded selenoproteins .
Cellular Effects
L-Selenocystine has been observed to have significant effects on cellular processes. For instance, it can inhibit cell proliferation and induce apoptosis in HepG-2 cells, a type of liver cancer cell . This effect is mediated by reactive oxygen species (ROS) and involves the activation of caspase-3 and cleavage of PARP .
Molecular Mechanism
The molecular mechanism of L-Selenocystine involves its decomposition into L-alanine and elemental selenium, a process catalyzed by the enzyme selenocysteine lyase . This enzyme is unique in that it acts exclusively on L-selenocysteine but not on its sulfur counterpart, L-cysteine . The mechanism of induction of HepG-2 cell apoptosis by L-Selenocystine is closely related to the overproduction of ROS and promotes apoptosis through the Bcl-2 signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Selenocystine have been observed to change over time. For instance, it has been shown to cause a severe depletion of free low molecular weight thiols in MCF-10A cells, a type of normal breast epithelial cell . This effect might explain the observed upregulation of the expression of the oxidative stress pathway transcription factor NRF2 .
Metabolic Pathways
L-Selenocystine is involved in the metabolic pathways of selenium. It is a substrate for selenophosphate synthetases, which are crucial for the synthesis of selenoproteins . The metabolic pathway providing selenide for selenophosphate synthetase remains unclear .
Subcellular Localization
The subcellular localization of L-Selenocystine is not fully resolved. It has been observed both in the cytosol and in the nucleus depending on the technical approach used
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La L-séléno-cystine peut être synthétisée par réaction de poudre de sélénium avec une substance fortement alcaline, de l’eau et du triacétoxyborohydrure de sodium. Le procédé consiste à ajouter une solution aqueuse de 3-chloro-L-alanine, puis à agiter à température ambiante pendant 28 heures. La réaction est douce, sûre et contrôlable, ce qui la rend adaptée à la production à moyenne échelle .
Méthodes de production industrielle : La production industrielle de L-séléno-cystine implique généralement l’utilisation de diséléniure de sodium et d’esters méthyliques de chloro-sérine. Cette méthode est efficace et permet d’obtenir de la L-séléno-cystine de haute pureté avec un minimum de réactions secondaires .
Analyse Des Réactions Chimiques
Types de réactions : La L-séléno-cystine subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution.
Réactifs et conditions communs :
Oxydation : La L-séléno-cystine peut être oxydée pour former du sélénoxyde de sélénocystéine.
Réduction : Elle peut être réduite à l’aide de triacétoxyborohydrure de sodium pour produire de la sélénocystéine.
Substitution : La L-séléno-cystine peut participer à des réactions de substitution avec des composés halogénés.
Principaux produits :
Oxydation : Sélénoxyde de sélénocystéine.
Réduction : Sélénocystéine.
Substitution : Divers composés séléno-organiques en fonction du substituant utilisé
Comparaison Avec Des Composés Similaires
L-Selenocysteine: The reduced form of L-Selenocystine, containing a selenol group instead of a diselenide bond.
Se-Methyl L-Selenocysteine: A methylated derivative with anticancer properties.
L-Selenomethionine: Another selenium-containing amino acid with similar biological roles.
Uniqueness: L-Selenocystine is unique due to its diselenide bond, which imparts distinct chemical properties compared to its sulfur analog, cystine. It is more reactive and can undergo redox reactions more readily, making it valuable in various biochemical and medical applications .
Propriétés
IUPAC Name |
(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]diselanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4Se2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULROCUWKLNBSN-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)[Se][Se]C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4Se2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001044310 | |
| Record name | 3,3'-Diselenobis[L-alanine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001044310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29621-88-3 | |
| Record name | L-Selenocystine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29621-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Selenocystine, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029621883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3'-Diselenobis[L-alanine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001044310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SELENOCYSTINE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/261B157KR8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(7R,8S,9S,10R,11S,13S,14S,16R,17R)-17-(2-acetyloxyacetyl)-7-bromo-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B1681532.png)


![2,2-difluoro-N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide](/img/structure/B1681536.png)

![2-(Furan-2-yl)-7-(3-(4-methoxyphenyl)propyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B1681541.png)
![[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1-oxido-2H-pyridin-4-yl)methanone](/img/structure/B1681542.png)
![2-(1-Acetyl-4-piperidinyl)-1-[(2S)-4-[bis(4-chlorophenyl)methyl]-2-(1,1-dimethylethyl)-1-piperazinyl]-ethanone](/img/structure/B1681543.png)






